molecular formula C14H19NO B7934106 (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol

(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol

Cat. No.: B7934106
M. Wt: 217.31 g/mol
InChI Key: QVQHJPYWCKXTFP-BFHYXJOUSA-N
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Description

(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrolidine ring, with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor, followed by the introduction of the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated cyclopentane ring.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of specific structural features on biological activity. Its ability to interact with biological molecules makes it a valuable tool for probing molecular mechanisms and pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may confer specific pharmacological properties, making it a candidate for further investigation in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane-fused pyrrolidines and benzyl-substituted derivatives. Examples include:

  • (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one
  • (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine

Uniqueness

What sets (3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol apart is its specific stereochemistry and the presence of the hydroxyl group. These features can significantly influence its reactivity and biological activity, making it a unique compound with distinct properties compared to its analogs.

Properties

IUPAC Name

(3aS,4R,6aR)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQHJPYWCKXTFP-BFHYXJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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